molecular formula C6H7N3O2 B13753968 N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine CAS No. 7463-57-2

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine

Cat. No.: B13753968
CAS No.: 7463-57-2
M. Wt: 153.14 g/mol
InChI Key: ZDPRMDOJMCHPBZ-UHFFFAOYSA-N
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Description

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydroxylamine derivatives, which are characterized by the presence of an N-OH group

Preparation Methods

The synthesis of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine typically involves the reaction of 5-methyl-2-nitrosopyridine with hydroxylamine. One common method includes the use of palladium-catalyzed Buchwald-Hartwig amination reactions. This method facilitates the formation of the N-OH bond under mild conditions, making it suitable for large-scale production . Industrial production methods often employ similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antibacterial activity, where it disrupts essential bacterial processes .

Comparison with Similar Compounds

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine can be compared with other hydroxylamine derivatives, such as N-(pyridin-2-yl)hydroxylamine and hydroxylamine-O-sulfonates. These compounds share similar reactivity but differ in their specific applications and effectiveness. For instance, N-(pyridin-2-yl)hydroxylamine has been shown to be more effective in reactivating tabun-conjugated acetylcholinesterase compared to typical oxime drugs . The unique structure of this compound, particularly the presence of the methyl and nitroso groups, contributes to its distinct reactivity and applications.

Properties

CAS No.

7463-57-2

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3

InChI Key

ZDPRMDOJMCHPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N=O)NO

Origin of Product

United States

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